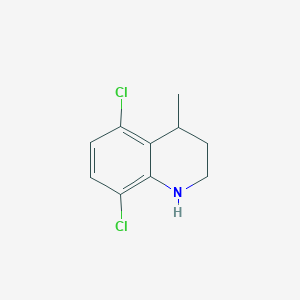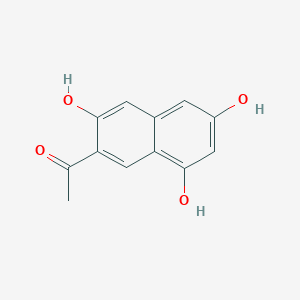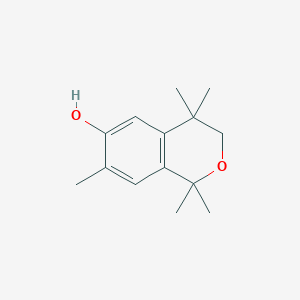
Trimethylsilyl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl diisopropylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisopropylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. It is a colorless liquid with a distinct odor and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl diisopropylcarbamate is typically synthesized through the reaction of trimethylsilyl chloride with diisopropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{(i-Pr}_2\text{NCO}_2\text{H)} \rightarrow \text{(CH}_3\text{)}_3\text{SiNCO}_2\text{(i-Pr}_2\text{)} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of trimethylsilyl diisopropylcarbamate involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl diisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form diisopropylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can displace the trimethylsilyl group.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Major Products:
Diisopropylcarbamate: Formed through hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
Scientific Research Applications
Trimethylsilyl diisopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to protect functional groups.
Industry: Utilized in the production of high-purity chemicals and materials, including polymers and resins.
Mechanism of Action
The primary mechanism by which trimethylsilyl diisopropylcarbamate exerts its effects is through the formation of a stable protective layer over reactive functional groups. This prevents unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Used for similar protective purposes but is more reactive.
Trimethylsilyl Cyanide: Utilized in nucleophilic addition reactions.
Trimethylsilyl Azide: Employed in azide-alkyne cycloaddition reactions.
Uniqueness: Trimethylsilyl diisopropylcarbamate is unique due to its dual functionality, providing both protection and the ability to be easily removed under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.
Properties
CAS No. |
89029-15-2 |
|---|---|
Molecular Formula |
C10H23NO2Si |
Molecular Weight |
217.38 g/mol |
IUPAC Name |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
InChI Key |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)




![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)




